Chemical structure of Methyltetrazine-amino-PEG7-amine
Chemical structure of Methyltetrazine-amino-PEG7-amine
Chemical Architecture, Reaction Kinetics, and Bioconjugation Protocols
Executive Summary
Methyltetrazine-amino-PEG7-amine is a high-performance heterobifunctional crosslinker designed for bioorthogonal chemistry. It bridges the gap between conventional amine-reactive conjugation and the ultra-fast Inverse Electron Demand Diels-Alder (IEDDA) "click" reaction.
This guide details the structural rationale, mechanistic kinetics, and validated protocols for utilizing this reagent in Antibody-Drug Conjugates (ADCs), pre-targeted imaging, and proteomic profiling. Unlike first-generation click reagents (e.g., CuAAC), this system operates without metal catalysts, offering superior biocompatibility and speed.[1]
Chemical Identity & Structural Analysis[2][3]
The molecule is a tripartite system composed of a reactive "warhead," a solubility-enhancing spacer, and a conjugation "anchor."
| Property | Specification |
| Common Name | Methyltetrazine-PEG7-Amine |
| Chemical Formula | C₂₅H₄₁N₅O₈ (Free Base) / C₂₅H₄₂ClN₅O₈ (HCl Salt) |
| Molecular Weight | ~539.6 g/mol (Free Base) / ~576.1 g/mol (HCl Salt) |
| Solubility | Water, DMSO, DMF, DCM |
| Purity Standard | ≥ 95% (HPLC) |
| Storage | -20°C, Desiccated, Protected from Light |
Structural Dissection
The efficacy of Methyltetrazine-amino-PEG7-amine relies on the distinct function of its three domains:
-
Methyltetrazine (The Warhead):
-
Structure: A 6-methyl-1,2,4,5-tetrazine moiety, typically attached via a phenyl ring (benzylamine linkage).
-
Function: Acts as the diene in the IEDDA reaction.[2]
-
Why Methyl? The methyl substitution significantly enhances hydrolytic stability in physiological media compared to hydrogen-substituted tetrazines (H-Tetrazine), while maintaining rapid kinetics (
) [1].
-
-
PEG7 Spacer (The Bridge):
-
Structure: A hepta-ethylene glycol chain (-(CH₂CH₂O)₇-).
-
Function: Provides critical water solubility to hydrophobic payloads. The ~30 Å length reduces steric hindrance, preventing the tetrazine from burying itself into the hydrophobic core of conjugated proteins.
-
-
Primary Amine (The Anchor):
-
Structure: A terminal primary amine (-NH₂).
-
Function: Facilitates covalent attachment to carboxylic acids (via EDC/NHS activation) or activated esters (NHS esters, PFP esters) on biomolecules.
-
Mechanism of Action: The IEDDA Reaction
The core utility of this reagent is the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[2][3] Unlike the copper-catalyzed azide-alkyne click reaction (CuAAC), IEDDA is catalyst-free and irreversible.
Reaction Pathway
-
Cycloaddition: The electron-deficient tetrazine (diene) reacts with an electron-rich strained alkene (dienophile), typically Trans-Cyclooctene (TCO) .
-
Retro-Diels-Alder: The resulting bicyclic intermediate spontaneously releases nitrogen gas (N₂).
-
Product Formation: This irreversible step drives the reaction to completion, forming a stable 1,4-dihydropyridazine or pyridazine linkage.
Kinetics & Selectivity
-
Rate Constant (
): The Methyltetrazine-TCO pair exhibits rates up to 800 - 5,000 M⁻¹s⁻¹ [2]. This is orders of magnitude faster than Azide-DBCO strain-promoted click chemistry (~1 M⁻¹s⁻¹). -
Bioorthogonality: The reaction is inert to endogenous biological functional groups (amines, thiols, hydroxyls), allowing for in vivo labeling.
Experimental Protocols
Protocol A: Conjugation to Carboxyl-Containing Biomolecules
This protocol describes coupling Methyltetrazine-PEG7-amine to a protein or peptide containing a carboxylic acid, using EDC/NHS activation.
Reagents Required:
-
Protein/Peptide (in PBS or MES buffer, pH 4.7–6.0 for activation).
-
Methyltetrazine-PEG7-amine (dissolved in dry DMSO or DMF).[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS.
-
Purification Column (Sephadex G-25 or equivalent).[3]
Step-by-Step Workflow:
-
Activation:
-
Dissolve the protein in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add EDC (10-fold molar excess) and NHS (25-fold molar excess) to the protein.
-
Incubate for 15 minutes at Room Temperature (RT).
-
-
Conjugation:
-
Note: If using Sulfo-NHS, you can add the amine directly. If using standard NHS, rapid buffer exchange to pH 7.2–7.5 is recommended, or adjust pH immediately.
-
Add Methyltetrazine-PEG7-amine (10–50 fold molar excess depending on protein concentration) to the activated protein.
-
Adjust buffer to pH 7.2–7.5 (PBS) to facilitate amine reactivity.
-
Incubate for 2–4 hours at RT or overnight at 4°C.
-
-
Quenching:
-
Add Hydroxylamine or Tris buffer (pH 8.0) to quench remaining active esters.
-
-
Purification:
-
Remove excess unreacted tetrazine via size-exclusion chromatography (desalting column) or dialysis against PBS.
-
QC Check: Measure Absorbance at 520 nm (Tetrazine
) to calculate the Degree of Labeling (DOL).
-
Protocol B: The Click Reaction (Tetrazine + TCO)
Once the biomolecule is labeled with Methyltetrazine, it can be reacted with any TCO-modified molecule (e.g., TCO-Fluorophore, TCO-Drug).
-
Setup: Prepare the Methyltetrazine-labeled protein in PBS (pH 7.4).
-
Reaction: Add TCO-ligand (1.5–2.0 molar equivalents relative to Tetrazine).
-
Incubation: Incubate for 30 minutes at RT. (Reaction is usually complete within 5–10 minutes due to fast kinetics).
-
Validation: No catalyst is needed. Analyze via SDS-PAGE or Mass Spectrometry. The shift in molecular weight or fluorescence confirms conjugation.
Applications in Drug Development[7]
Antibody-Drug Conjugates (ADCs)
Methyltetrazine-PEG7-amine is pivotal in "coupling-on-demand" strategies.
-
Advantage: The hydrophilic PEG7 spacer prevents the aggregation of hydrophobic payloads (e.g., cytotoxic drugs) and improves the pharmacokinetics (PK) of the ADC by shielding the hydrophobic linker [3].
-
Method: Antibodies are functionalized with the Tetrazine handle.[2][5] The toxic payload is modified with TCO. Conjugation occurs only when mixed, reducing operator exposure to toxins during the initial antibody modification steps.
Pre-Targeted Imaging
-
Concept: A Tetrazine-tagged antibody is injected and allowed to accumulate at the tumor site. Excess antibody clears from the blood.
-
Click: A small, radioactive TCO-probe (which clears rapidly) is injected subsequently. It "clicks" to the tumor-bound antibody in vivo.
-
Result: High tumor-to-background contrast images [4].
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (Step 1) | Hydrolysis of NHS ester; pH too low. | Ensure pH is 7.2–8.0 during amine addition. Use dry DMSO for stock solutions. |
| Precipitation | Hydrophobic payload aggregation. | The PEG7 spacer usually mitigates this. Ensure TCO-drug is dissolved in organic co-solvent (e.g., 5% DMSO) before adding to aqueous protein. |
| Loss of Reactivity | Tetrazine degradation. | Tetrazines are pink/red. If the solution turns colorless or yellow, the tetrazine has degraded. Store at -20°C under inert gas. |
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity.[1][6] Journal of the American Chemical Society.[1][6]
-
Devaraj, N. K., Upadhyay, R., Haun, J. B., Hilderbrand, S. A., & Weissleder, R. (2009). Fast and versatile bioconjugation of tetra-zines with trans-cyclooctenes. Angewandte Chemie International Edition.
-
BroadPharm. Methyltetrazine-PEG7-amine HCl salt Product Data. BroadPharm Catalog.
-
Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition.
Sources
- 1. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyltetrazine-PEG7-Iodoacetamido | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyltetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
